molecular formula C10H18ClNO5S B13500310 Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13500310
M. Wt: 299.77 g/mol
InChI Key: VBKNTAFJXIROBP-UHFFFAOYSA-N
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Description

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylate group attached to the oxazepane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfides.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also undergo hydrolysis, oxidation, and reduction reactions, which contribute to its versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Tert-butyl carbanilate
  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis and scientific research.

Biological Activity

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate (CAS No. 2648961-37-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a tert-butyl ester group, a chlorosulfonyl group, and an oxazepane ring. The molecular formula is C10H18ClNO5SC_{10}H_{18}ClNO_5S with a molecular weight of approximately 299.8 g/mol. The compound's structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nucleophilic Substitution : The chlorosulfonyl group can act as a leaving group in nucleophilic substitution reactions, which allows the introduction of various functional groups into biological molecules.
  • Reactivity with Biomolecules : The chlorosulfonyl moiety is highly reactive and can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.
  • Hydrogen Bonding : The oxazepane ring can engage in hydrogen bonding and hydrophobic interactions with biological targets, enhancing its affinity for certain biomolecules.

Antitumor Activity

Some studies have explored the antitumor potential of oxazepane derivatives. These compounds may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Investigations into related compounds have shown promising results in preclinical models, warranting further exploration of this compound in cancer research .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study A related compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for this compound in treating bacterial infections .
Antitumor Research Oxazepane derivatives were found to induce apoptosis in cancer cell lines, indicating that similar structures could be effective in cancer therapy .
Mechanistic Studies Research on chlorosulfonyl-containing compounds revealed their ability to modify protein functions through covalent binding, which may be applicable to drug design.

Properties

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl 6-chlorosulfonyl-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-7-8(6-12)18(11,14)15/h8H,4-7H2,1-3H3

InChI Key

VBKNTAFJXIROBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)S(=O)(=O)Cl

Origin of Product

United States

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